1,3,5-Tricaffeoylquinic acid

描述

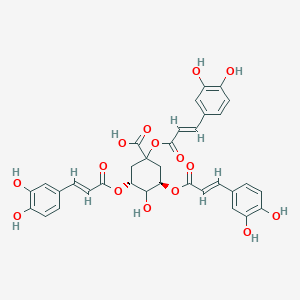

Structure

3D Structure

属性

分子式 |

C34H30O15 |

|---|---|

分子量 |

678.6 g/mol |

IUPAC 名称 |

(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 |

InChI 键 |

MSKVJEAKVWAQTA-JFPZSYFPSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |

手性 SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |

规范 SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to 1,3,5-Tricaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricaffeoylquinic acid is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. These compounds are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and characterization.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often alongside other mono-, di-, and tri-caffeoylquinic acid isomers. The concentration of this specific isomer can vary depending on the plant part, geographical location, and harvesting time. Key botanical sources are summarized in the table below.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Xanthium strumarium L. | Asteraceae | Fruit | [1] |

| Helichrysum populifolium (DC.) Hilliard & B.L.Burtt | Asteraceae | Aerial parts | [2] |

| Gnaphalium uliginosum L. | Asteraceae | Aerial parts | [3] |

| Lonicera japonica Thunb. | Caprifoliaceae | Flowers | [3] |

| Phoradendron sp. | Santalaceae | Aerial parts | [3] |

| Arctium lappa L. | Asteraceae | Not specified | [2] |

| Erigeron breviscapus (Vaniot) Hand.-Mazz. | Asteraceae | Not specified | [2] |

Isolation and Purification of this compound: A Representative Protocol

While specific, detailed protocols for the isolation of this compound are not abundantly available in the literature, a general and effective methodology can be constructed based on established techniques for separating caffeoylquinic acids from plant matrices. The following protocol is a representative guide.

Extraction

-

Sample Preparation: Air-dry or freeze-dry the plant material (e.g., fruits of Xanthium strumarium) and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a 75:25 (v/v) mixture of methanol and water at room temperature. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Successive Maceration: Repeat the extraction process three times to ensure the exhaustive removal of polar compounds, including this compound.

-

Filtration and Concentration: Combine the extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude hydromethanolic extract powder.

Fractionation

-

Liquid-Liquid Partitioning: Dissolve the crude extract in water and perform a liquid-liquid partitioning with an immiscible organic solvent of intermediate polarity, such as ethyl acetate.

-

Separation: Vigorously mix the aqueous and ethyl acetate layers in a separatory funnel and allow them to separate.

-

Collection: Collect the ethyl acetate fraction, which will be enriched with less polar compounds, including di- and tri-caffeoylquinic acids. Repeat this partitioning step multiple times (e.g., four times) and combine the ethyl acetate fractions.

-

Drying and Concentration: Dry the combined ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent to dryness to yield a fraction enriched in the target compound.

Chromatographic Purification

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for the final purification of this compound.

-

Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is suitable for this purpose.

-

Mobile Phase: A gradient elution system is typically employed.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile

-

-

Gradient Program (Representative):

-

0-5 min: 10-20% B

-

5-30 min: 20-25% B

-

30-35 min: 25-30% B

-

35-40 min: 30-40% B

-

40-42 min: 40-100% B

-

42-50 min: 100% B

-

-

Flow Rate: A flow rate of approximately 16 mL/min is appropriate for a column of this dimension.

-

Detection: Monitor the elution profile at 320 nm, which is near the maximum absorbance for caffeoylquinic acids.

-

Injection and Fraction Collection: Dissolve the enriched ethyl acetate fraction in methanol at a high concentration (e.g., 80 mg/mL) and inject large volumes (e.g., 500 µL) onto the column. Collect the fractions corresponding to the peak of interest.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Quantitative Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for the quantification of this compound in plant extracts.

-

Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) provides good separation of caffeoylquinic acid isomers.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1-0.25% acetic or formic acid) is commonly used.

-

Detection: UV detection at approximately 320-330 nm is optimal for caffeoylquinic acids.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of this compound.

Biological Activity and Signaling Pathways

While research specifically on the signaling pathways of this compound is ongoing, studies on structurally similar compounds, such as 3,4,5-tri-O-caffeoylquinic acid and 5-caffeoylquinic acid, have demonstrated modulation of key cellular signaling pathways, including the Nrf2/ARE pathway.[4][5] The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or activators like certain caffeoylquinic acids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a comprehensive, technically-detailed framework for its isolation, purification, and quantification. The elucidation of its activity on cellular signaling pathways, such as the Nrf2 pathway, will be crucial in advancing its development as a potential therapeutic agent. The methodologies and information presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of anti-HIV active dicaffeoylquinic- and tricaffeoylquinic acids in Helichrysum populifolium by NMR-based metabolomic guided fractionation. [folia.unifr.ch]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 1,3,5-Tricaffeoylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. These natural products are widely distributed in the plant kingdom and have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to 1,3,5-TCQA, with a focus on its initial isolation, characterization, and early biological investigations.

Discovery and Initial Isolation

The first documented isolation of this compound was reported in 1993 by a team of Japanese researchers led by Takuo Okuda.[1][2][3][4][5][6][7][8][9][10][11][12] The compound was discovered in the fruits of Xanthium strumarium L., a plant used in traditional Chinese and Japanese medicine.[1][3]

Experimental Protocol: Isolation from Xanthium strumarium

Caption: A plausible workflow for the initial isolation of this compound.

The process would have involved the extraction of the plant material with a polar solvent mixture, followed by a series of chromatographic steps to separate the complex mixture of phytochemicals and isolate the target compound.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₃₄H₃₀O₁₅ |

| Molecular Weight | 678.59 g/mol |

| CAS Number | 150035-89-5[2] |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR spectral data for this compound, based on data reported for synthetic samples and related compounds.

Table 1: ¹H NMR Spectral Data (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinic Acid Moiety | |||

| H-2ax | 2.25 | dd | 14.0, 10.0 |

| H-2eq | 2.35 | m | |

| H-3 | 5.40 | m | |

| H-4 | 4.20 | m | |

| H-5 | 5.40 | m | |

| H-6ax | 2.20 | dd | 14.0, 4.0 |

| H-6eq | 2.40 | m | |

| Caffeoyl Moieties (3x) | |||

| H-2' | 7.05 | d | 2.0 |

| H-5' | 6.80 | d | 8.0 |

| H-6' | 6.95 | dd | 8.0, 2.0 |

| H-7' (α-olefinic) | 6.30 | d | 16.0 |

| H-8' (β-olefinic) | 7.60 | d | 16.0 |

Table 2: ¹³C NMR Spectral Data (in CD₃OD)

| Carbon | Chemical Shift (δ, ppm) |

| Quinic Acid Moiety | |

| C-1 | 76.0 |

| C-2 | 36.0 |

| C-3 | 72.0 |

| C-4 | 70.0 |

| C-5 | 74.0 |

| C-6 | 38.0 |

| C-7 (COOH) | 177.0 |

| Caffeoyl Moieties (3x) | |

| C-1' | 127.0 |

| C-2' | 115.0 |

| C-3' | 146.0 |

| C-4' | 149.0 |

| C-5' | 116.0 |

| C-6' | 123.0 |

| C-7' (α-olefinic) | 115.0 |

| C-8' (β-olefinic) | 147.0 |

| C-9' (C=O) | 168.0 |

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine.

Caption: Biosynthetic pathway of this compound.

The key enzymes involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL), and p-Coumaroyl ester 3'-hydroxylase (C3H). The final steps involve the esterification of quinic acid with caffeoyl-CoA, catalyzed by hydroxycinnamoyl-CoA transferases (HQT or HCT), followed by subsequent acyltransferase reactions to produce di- and tri-caffeoylquinic acids.

Early Biological Activity and Subsequent Research

Initial interest in caffeoylquinic acids was driven by their antioxidant and anti-inflammatory properties. Early studies on related compounds indicated their potential to inhibit histamine release from mast cells.[13] However, a significant breakthrough in the research of 1,3,5-TCQA came with the discovery of its potent anti-HIV activity.

Millenia Hope Pharmaceuticals Inc. identified (-)-1,3,5-tri-O-caffeoylquinic acid as a potent inhibitor of HIV Ribonuclease H (RNase H), an essential enzyme for viral replication.

More recent research has uncovered the pro-apoptotic effects of this compound in ovarian cancer cells. This activity is mediated through the induction of both intrinsic and extrinsic apoptosis pathways.

Signaling Pathway: Induction of Apoptosis in Ovarian Cancer Cells

This compound has been shown to induce apoptosis in human ovarian cancer cells through a multi-faceted mechanism involving the modulation of key signaling proteins.

References

- 1. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells [mdpi.com]

- 2. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the activities of tannins and related compounds from medicinal plants and drugs. VI. Inhibitory effects of caffeoylquinic acids on histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,5-Tricaffeoylquinic Acid: Identification and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Tricaffeoylquinic acid, a naturally occurring polyphenol. The document details its chemical identification through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It is intended to serve as a comprehensive resource for researchers involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a derivative of quinic acid where three hydroxyl groups are esterified with caffeic acid. It has garnered significant interest due to its biological activities, notably as an anti-HIV agent through the inhibition of Ribonuclease H (RNase H).[1][2]

| Property | Value | Source |

| CAS Number | 1073897-80-9 | [3][4][5][6][7] |

| Molecular Formula | C₃₄H₃₀O₁₅ | [3][6] |

| Molecular Weight | 678.599 g/mol | [3][4][6] |

| Compound Type | Phenylpropanoid | [6] |

| Botanical Source | Xanthium strumarium L. (Siberian Cocklebur Fruit), Helichrysum populifolium | [1][6] |

| Purity (Typical) | ~98% (via HPLC) | [3] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [5] |

Analytical Identification

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural determination of this compound, allowing for the precise assignment of protons and carbons within the quinic acid and caffeoyl moieties.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve a precisely weighed sample (typically 1-5 mg) of this compound in a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD).

-

Instrumentation : Acquire spectra on a high-field NMR spectrometer (e.g., 300, 500, 600, or 900 MHz).[1]

-

Data Acquisition : Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra at room temperature.

-

Referencing : Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).[1]

¹³C NMR Spectral Data (225 MHz, MeOD) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 174.1 | Quinic Acid C=O |

| 168.8 (2C) | Caffeoyl C=O |

| 167.8 | Caffeoyl C=O |

| 149.7 (2C), 149.4 | Caffeoyl Aromatic C-O |

| 148.0, 147.4 (2C) | Caffeoyl Aromatic C-O |

| 146.9 (2C), 146.5 | Caffeoyl Aromatic C-O |

| 127.8, 127.5 (2C) | Caffeoyl Aromatic C-H |

| 123.1 (2C), 122.2 | Caffeoyl Aromatic C-H |

| 116.6 (3C), 116.1 | Caffeoyl Aromatic C-H / C=C |

| 115.5, 115.3 (2C) | Caffeoyl Aromatic C-H / C=C |

| 115.1, 115.0 | Caffeoyl Aromatic C-H / C=C |

| 80.7, 72.9, 72.2, 71.2 | Quinic Acid C-O |

| 38.3, 32.9 | Quinic Acid CH₂ |

¹H NMR Spectral Data Detailed proton NMR data can be found in specialized literature. Key resonances are consistently observed for the methylene protons at positions 2 and 6 of the quinic acid moiety between 2.0 and 3.0 ppm.[1] Acylation of the hydroxyl groups leads to a downfield shift of the attached proton signals.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to deduce the molecular formula.

Experimental Protocol: ESI-HRMS

-

Sample Infusion : Introduce a dilute solution of the compound directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., IT-TOF).

-

Ionization Mode : Acquire spectra in both positive ([M+Na]⁺) and negative ([M-H]⁻) ionization modes.

-

Data Analysis : Determine the exact mass of the parent ion and analyze the fragmentation patterns (MS/MS) to confirm the structure. The fragmentation of caffeoylquinic acids typically involves the loss of caffeoyl groups.

High-Resolution Mass Spectrometry Data [2]

| Ion | Calculated m/z | Found m/z |

| [C₃₄H₃₀O₁₅Na]⁺ ([M+Na]⁺) | 701.1482 | 701.1526 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for its quantification in complex mixtures like plant extracts.

Experimental Protocol: HPLC-DAD

-

Instrumentation : Utilize an HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A gradient elution is typically employed, consisting of an aqueous solvent (A), often acidified with formic or acetic acid (e.g., 0.1% formic acid in water), and an organic solvent (B), such as acetonitrile or methanol.

-

Gradient Program (Example) : An optimized gradient is crucial for separating various caffeoylquinic acid isomers. An example for related compounds starts with 10-20% B over 5 min, increasing to 25% B over the next 25 min, and then ramping up to 100% B to elute all components.[9]

-

Detection : Monitor the elution profile at a wavelength where caffeoylquinic acids exhibit maximum absorbance, typically around 320-330 nm.[9][10]

-

Quantification : Use an external standard of known concentration to generate a calibration curve for accurate quantification.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase, which is essential for viral replication.[1][2] This specific inhibition presents a novel mechanism for antiviral therapy.

Visualizations

Below are diagrams illustrating a typical workflow for the analysis of this compound and its proposed mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. CAS 1073897-80-9 | this compound [phytopurify.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4.6. Extraction and Purification of 3,5-Dicaffeoylquinic Acid (di-CQA) and 3,4,5-Tricaffeoylquinic Acid (tri-CQA) [bio-protocol.org]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

An In-depth Technical Guide on the Solubility and Stability of 1,3,5-Tricaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricaffeoylquinic acid (1,3,5-triCQA) is a polyphenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] Found in various plants, 1,3,5-triCQA has garnered significant interest within the scientific community for its potential therapeutic properties, including antiviral and anti-cancer activities.[2][3][4] Notably, it has been identified as a potent inhibitor of HIV's Ribonuclease H (RNase H) and has shown promise in inducing apoptosis in ovarian cancer cells and inhibiting angiogenesis.[2][3][4]

The successful development of 1,3,5-triCQA as a therapeutic agent hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are critical for designing effective formulations, ensuring accurate dosing in preclinical and clinical studies, and establishing appropriate storage and handling conditions to maintain its biological activity. This guide provides a comprehensive overview of the current knowledge on the solubility and stability of 1,3,5-triCQA, detailed experimental protocols for its assessment, and insights into its relevant biological pathways.

Physicochemical Properties

Solubility Profile

The solubility of this compound is a key factor in its formulation for both in vitro and in vivo applications.

Qualitative and Quantitative Solubility Data

Quantitative solubility data for 1,3,5-triCQA is not extensively reported in the literature. However, qualitative descriptions from various sources provide a good starting point for solvent selection.

| Solvent | Solubility Description | Source |

| Methanol | Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Acetone | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble / Slightly Soluble | [5][6] |

Note: Conflicting reports exist for Ethyl Acetate, suggesting solubility may be concentration-dependent.

Recommended Dissolution Procedure

For compounds with challenging solubility, the following general procedure can enhance dissolution:

-

Warm the solution gently to approximately 37°C.[6]

-

Agitate the solution using an ultrasonic bath for a short period.[6]

-

Prepare stock solutions and use them on the same day if possible.[6] If advance preparation is necessary, store sealed stock solutions at -20°C or below for up to several months.[6]

-

Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]

Stability Profile

Caffeoylquinic acids, as a class, are known to be chemically unstable and sensitive to environmental factors.[1] Tricaffeoylquinic acids are generally less studied but are presumed to be less stable than their mono- and di-caffeoyl counterparts.[1][7]

Factors Affecting Stability

-

Temperature : CQAs are susceptible to thermal degradation.[7] Studies on related di-acyl CQAs show significant degradation at room temperature compared to storage at 4°C.[7][8] Heating can cause isomerization (acyl migration) and hydrolysis, breaking the ester bonds to yield quinic acid and caffeic acid.[1]

-

Light : Exposure to light is a critical factor in the degradation of CQAs.[1] Light can induce significant cis-trans isomerization and degradation over several days.[1][7] Therefore, the compound and its solutions should always be protected from light.

-

pH : The stability of CQAs is highly pH-dependent. While generally more stable under acidic conditions, isomerization and degradation occur rapidly at neutral and basic pH values.[7][9] For related diCQAs, increasing pH accelerates degradation.[9]

-

Solvent : While solvents were found to have a less obvious effect on stability compared to temperature and light, CQAs were observed to degrade more easily in 100% methanol compared to a 50% aqueous methanol solution when exposed to light and room temperature.[8]

Degradation Pathways

The primary degradation pathways for CQAs, including 1,3,5-triCQA, are inferred to be:

-

Isomerization : Acyl migration, where the caffeoyl groups move to different positions on the quinic acid core.[7]

-

Hydrolysis : Cleavage of the ester bonds, releasing caffeic acid and a partially acylated quinic acid derivative.[7]

-

Methylation : Can occur as a degradation pathway, particularly in methanol-based solutions.[7]

Recommended Storage Conditions

To ensure the integrity of this compound:

-

Solid Form : Store as a desiccated powder at -20°C.[6]

-

In Solution : Prepare solutions fresh for each use. If storage is unavoidable, store stock solutions in sealed, light-protected vials at -20°C or below.[6]

Experimental Protocols

The following sections detail standardized procedures for evaluating the solubility and stability of 1,3,5-triCQA.

Experimental Workflow: Solubility and Stability Assessment

Protocol for Solubility Determination

This protocol is adapted from established methods for determining the solubility of test chemicals for in vitro assays.[10]

-

Preparation : Weigh approximately 10 mg of 1,3,5-triCQA into a series of clear glass vials. Prepare separate vials for each solvent to be tested (e.g., cell culture medium, water, DMSO, ethanol).

-

Initial Test (High Concentration) : Add the appropriate volume of the first solvent to achieve a high concentration (e.g., 20 mg/mL).[10]

-

Mixing : To dissolve the compound, follow this hierarchy: a. Gently mix at room temperature, then vortex for 1-2 minutes.[10] b. If not dissolved, sonicate in a water bath for up to 5 minutes.[10] c. If still not dissolved, warm the solution to 37°C for 5-60 minutes.[10]

-

Observation : Visually inspect the solution against a light and dark background for any undissolved particles. Complete dissolution means a clear solution with no visible particulates.

-

Tiered Dilution : If the compound is insoluble at the initial concentration, perform a serial 10-fold dilution (e.g., to 2 mg/mL, then 0.2 mg/mL) and repeat the mixing and observation steps until solubility is achieved.[10]

-

Documentation : Record the highest concentration at which 1,3,5-triCQA is fully dissolved for each solvent. This is the determined solubility under the tested conditions.

Protocol for Stability Assessment by HPLC

This protocol outlines a method to assess the stability of 1,3,5-triCQA under various stress conditions.

-

Solution Preparation : Prepare a stock solution of 1,3,5-triCQA at a known concentration (e.g., 1 mg/mL) in a suitable solvent determined from the solubility studies (e.g., 50% methanol in water).

-

Application of Stress Conditions :

-

Temperature : Aliquot the solution into amber vials. Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

-

Light : Aliquot the solution into both clear and amber vials. Expose the clear vials to a consistent light source (e.g., daylight lamp) while keeping the amber vials protected from light as a control.

-

pH : Adjust the pH of the solution using dilute HCl or NaOH to create a range of buffers (e.g., pH 3, 5, 7, 9). Store in amber vials at a constant temperature.

-

-

Time-Point Sampling : At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours), retrieve one vial from each condition. Immediately quench any further degradation by freezing at -80°C until analysis.

-

HPLC-PDA/MS Analysis :

-

Analyze all samples using a validated reverse-phase HPLC method with Photo Diode Array (PDA) and/or Mass Spectrometry (MS) detection. A typical mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.[11]

-

Monitor the chromatograms at a relevant wavelength for CQAs (e.g., 320 nm).[11]

-

-

Data Analysis :

-

Calculate the percentage of 1,3,5-triCQA remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Use the MS data to identify the mass of potential degradation products, aiding in the characterization of degradation pathways like hydrolysis or isomerization.[7]

-

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anti-cancer and anti-angiogenic properties are linked to the inhibition of pathways crucial for cell survival, proliferation, and blood vessel formation.

Inhibition of Pro-Survival and Angiogenesis Pathways

In ovarian cancer cells and human umbilical vein endothelial cells (HUVECs), 1,3,5-triCQA has been shown to suppress critical signaling cascades initiated by growth factors like VEGF.[3] This inhibition disrupts the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. The key pathways affected include the PI3K/Akt/mTOR and ERK pathways downstream of the VEGFR2 receptor.[3]

Conclusion

This compound is a promising natural compound with significant therapeutic potential. However, its inherent instability presents a considerable challenge for its development. This guide summarizes that 1,3,5-triCQA is soluble in common organic solvents like methanol and DMSO but is susceptible to degradation by heat, light, and neutral-to-alkaline pH. Strict adherence to proper storage and handling protocols—namely, storage at or below -20°C in a desiccated, light-protected environment—is paramount to preserving its structural integrity and biological function. The provided experimental protocols offer a framework for researchers to systematically evaluate its physicochemical properties, enabling the rational design of stable formulations for future therapeutic applications.

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS:1073897-80-9 | Caffeoylquinic acids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of 1,3,5-Tricaffeoylquinic Acid Against HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the current understanding of the antiviral properties of 1,3,5-Tricaffeoylquinic acid (TCQA) against the Human Immunodeficiency Virus (HIV). While direct quantitative data for 1,3,5-TCQA is limited in publicly available literature, this document synthesizes findings from closely related caffeoylquinic acid derivatives to elucidate its probable mechanism of action and therapeutic potential. The primary antiviral activity of this class of compounds is attributed to the inhibition of HIV integrase, a critical enzyme for viral replication. This guide presents available quantitative data for related compounds, detailed experimental protocols for key assays, and visual representations of the pertinent biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

The global HIV/AIDS pandemic continues to be a significant public health challenge, necessitating the discovery and development of novel antiretroviral agents with diverse mechanisms of action. Natural products have historically been a rich source of antiviral compounds. Among these, caffeoylquinic acids (CQAs), a group of polyphenolic compounds found in various plants, have demonstrated promising anti-HIV activity. This compound (TCQA) is a member of this family, and while its specific anti-HIV profile is not extensively detailed, studies on its isomers and related dicaffeoylquinic acids (DCQAs) strongly suggest its potential as an HIV inhibitor. These compounds have been shown to target the HIV replication cycle, with a notable specificity for the viral enzyme integrase.[1][2] This guide aims to consolidate the existing knowledge on the anti-HIV properties of TCQA and its analogs, providing a foundational resource for researchers in the field.

Mechanism of Action: Inhibition of HIV Integrase

The primary mechanism by which caffeoylquinic acids, including likely 1,3,5-TCQA, exert their anti-HIV effect is through the inhibition of HIV integrase.[1][2] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step for establishing a productive and persistent infection.

The inhibition of integrase by dicaffeoylquinic acids has been shown to be irreversible and directed towards conserved amino acid residues within the central core domain of the enzyme.[3] Molecular modeling studies suggest that these compounds may bind to the active site of the enzyme or a nearby flexible loop, thereby altering its conformation and inhibiting its catalytic function.[4][5] This targeted action on a key viral enzyme, with no known counterpart in human cells, makes it an attractive target for antiretroviral therapy.

Signaling Pathway of HIV Entry and Integration

The following diagram illustrates the key stages of the HIV life cycle, highlighting the step at which 1,3,5-TCQA is believed to act.

Quantitative Data

Table 1: Anti-HIV Activity of Caffeoylquinic Acid Derivatives

| Compound | Assay Type | Target | IC₅₀ / EC₅₀ (µM) | Cell Line | Reference |

| 3,4,5-Tricaffeoylquinic Acid | Cell-based | HIV-1 Replication | 1.15 | MT-2 | [1] |

| 3,4,5-Tricaffeoylquinic Acid | Enzymatic | HIV-1 Integrase | 0.063 | - | [1] |

| 3,5-Dicaffeoylquinic Acid | Enzymatic | HIV-1 Integrase | 0.15 - 0.84 | - | [2] |

| 4,5-Dicaffeoylquinic Acid | Enzymatic | HIV-1 Integrase | 0.15 - 0.84 | - | [2] |

| L-Chicoric Acid | Cell-based | HIV-1 Replication | 2 - 12 | Various | [2] |

Table 2: Cytotoxicity Data

| Compound | Assay Type | CC₅₀ (µM) | Cell Line | Reference |

| 3,4,5-Tricaffeoylquinic Acid | Cell Viability | 18.4 (5% cell death) | MT-2 | [1] |

| Dicaffeoylquinic Acids | Cell Viability | > 150 | Various | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the anti-HIV activity of caffeoylquinic acids.

In Vitro HIV-1 Integrase Inhibition Assay

This assay quantitatively measures the inhibition of recombinant HIV-1 integrase activity.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor Substrate (DS) DNA (biotinylated HIV-1 LTR U5)

-

Target Substrate (TS) DNA (with a 3'-end modification)

-

Streptavidin-coated 96-well plates

-

Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 30 mM NaCl)

-

Wash Buffer (e.g., PBS with 0.05% Tween 20)

-

HRP-conjugated antibody against the TS 3'-end modification

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Test compound (1,3,5-TCQA)

-

Positive control inhibitor (e.g., Raltegravir)

Protocol:

-

Coat streptavidin-coated 96-well plates with biotinylated DS DNA.

-

Wash the plates to remove unbound DNA.

-

Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

-

Add serial dilutions of the test compound (1,3,5-TCQA) or control inhibitor to the wells.

-

Initiate the reaction by adding the TS DNA.

-

Incubate at 37°C to allow for the strand transfer reaction.

-

Wash the plates to remove unreacted components.

-

Add HRP-conjugated antibody and incubate to detect the integrated TS DNA.

-

Wash the plates and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Workflow Diagram:

Cell-Based Anti-HIV Assay (MT-2 Cell Line)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-2 cells

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

Test compound (1,3,5-TCQA)

-

Positive control (e.g., Azidothymidine - AZT)

-

96-well cell culture plates

-

MTT or XTT reagent for cell viability assessment

-

p24 antigen ELISA kit

Protocol:

-

Seed MT-2 cells in a 96-well plate.

-

Add serial dilutions of the test compound or control to the wells.

-

Infect the cells with a known titer of HIV-1.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Assess the cytopathic effect (CPE) by observing syncytia formation under a microscope.

-

Alternatively, quantify the amount of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA.

-

Determine cell viability using an MTT or XTT assay to assess the cytotoxicity of the compound.

-

Calculate the EC₅₀ (50% effective concentration for viral inhibition) and CC₅₀ (50% cytotoxic concentration).

-

Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Workflow Diagram:

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anti-HIV agent. Its likely mechanism of action, the inhibition of HIV integrase, is a clinically validated target for antiretroviral therapy. While specific quantitative data for the pure compound is currently lacking, the potent activity of its close structural analogs provides a solid rationale for its continued study.

Future research should focus on:

-

Isolation and purification of pure 1,3,5-TCQA to enable precise in vitro and cell-based anti-HIV testing and determine its IC₅₀, EC₅₀, and CC₅₀ values.

-

Detailed mechanistic studies to confirm its interaction with HIV integrase and explore potential secondary antiviral mechanisms.

-

In vivo studies in animal models to evaluate its pharmacokinetic properties, safety, and efficacy.

-

Structure-activity relationship (SAR) studies of a broader range of tricaffeoylquinic acid derivatives to optimize antiviral potency and drug-like properties.

The development of new anti-HIV agents with novel mechanisms of action is crucial for combating drug resistance and improving treatment outcomes. This compound represents a valuable lead compound from a natural source that warrants further dedicated research and development efforts.

References

- 1. Anti-human immunodeficiency virus activity of 3,4,5-tricaffeoylquinic acid in cultured cells of lettuce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-HIV activities of natural antioxidant caffeic acid derivatives: toward an antiviral supplementation diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A new caffeoyl quinic acid from aster scaber and its inhibitory activity against human immunodeficiency virus-1 (HIV-1) integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of 1,3,5-Tricaffeoylquinic Acid in Plant Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA) is a polyphenolic compound found in various medicinal plants, such as Lonicera japonica (honeysuckle) and Xanthium strumarium.[1] As a member of the caffeoylquinic acid family, it exhibits a range of biological activities, including antiviral and antioxidant properties. Accurate and precise quantification of 1,3,5-TCQA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of 1,3,5-TCQA in plant extracts using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The efficient extraction of 1,3,5-TCQA from the plant matrix is a critical first step for accurate quantification. Ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) are effective methods.

Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Pulverization: Grind dried plant material (e.g., leaves, flowers) into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare an extraction solvent of 70% methanol in water.

-

Extraction Process:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of the 70% methanol solvent.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

-

Centrifugation and Collection:

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection flask.

-

-

Re-extraction: Repeat the extraction process (steps 3 and 4) on the plant residue two more times to ensure complete extraction.

-

Sample Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitution and Filtration: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for the HPLC or LC-MS/MS analysis. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Quantitative Analysis by HPLC-DAD

This method is suitable for the routine quantification of 1,3,5-TCQA in plant extracts where high sensitivity is not the primary requirement.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 90 10 20 70 30 25 70 30 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 325 nm.

Protocol:

-

Standard Preparation: Prepare a stock solution of 1,3,5-TCQA standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range in the plant extracts.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the prepared standards and plant extract samples for analysis.

-

Quantification: Construct a calibration curve by plotting the peak area of the 1,3,5-TCQA standard against its concentration. Determine the concentration of 1,3,5-TCQA in the plant extract samples by interpolating their peak areas from the calibration curve.

Quantitative Analysis by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the quantification of low-abundance 1,3,5-TCQA and for analysis in complex matrices.

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 8 60 40 10 60 40 | 12 | 95 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 677.15 [M-H]⁻

-

Product Ions (Q3): m/z 515.12, m/z 179.03[2]

-

-

Collision Energy (CE) and other parameters: Optimize these parameters for the specific instrument used to achieve maximum sensitivity for the MRM transitions.

Protocol:

-

Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-DAD protocol.

-

System Optimization and Equilibration: Infuse a standard solution of 1,3,5-TCQA directly into the mass spectrometer to optimize the ESI source and MRM parameters. Equilibrate the LC-MS/MS system with the initial mobile phase.

-

Analysis: Inject the calibration standards and plant extract samples.

-

Quantification: Generate a calibration curve using the peak areas of the most intense MRM transition. Quantify 1,3,5-TCQA in the samples based on this calibration curve.

Data Presentation

The performance of the analytical methods should be validated according to ICH guidelines.[3] Key validation parameters for related caffeoylquinic acids are summarized below. While specific data for 1,3,5-TCQA is limited, the following tables provide representative values for similar compounds, which can serve as a benchmark.

Table 1: HPLC-DAD Method Validation Parameters for Caffeoylquinic Acids

| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |

| 3-O-caffeoylquinic acid | 1 - 100 | >0.999 | 0.18 | 0.58 | 98 - 102 | < 2 |

| 3,5-di-O-caffeoylquinic acid | 1 - 100 | >0.999 | 0.25 | 0.75 | 97 - 103 | < 2 |

| 4,5-di-O-caffeoylquinic acid | 1 - 100 | >0.999 | 0.30 | 0.90 | 98 - 101 | < 2 |

Data are representative values based on published methods for similar compounds.

Table 2: LC-MS/MS Method Validation Parameters for Caffeoylquinic Acids

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| 3-O-caffeoylquinic acid | 0.5 - 500 | >0.999 | 0.15 | 0.5 | 95 - 105 | < 5 |

| 3,5-di-O-caffeoylquinic acid | 0.5 - 500 | >0.999 | 0.20 | 0.6 | 96 - 104 | < 5 |

| 4,5-di-O-caffeoylquinic acid | 0.5 - 500 | >0.999 | 0.22 | 0.7 | 95 - 105 | < 5 |

Data are representative values based on published methods for similar compounds.

Visualization of Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway (Illustrative)

While 1,3,5-TCQA does not directly participate in a signaling pathway in the classical sense within the plant, its biosynthesis is part of the broader phenylpropanoid pathway.

Caption: Simplified biosynthesis pathway of this compound.

References

Developing Assays for 1,3,5-Tricaffeoylquinic Acid Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the biological activities of 1,3,5-Tricaffeoylquinic acid (1,3,5-TCQA). 1,3,5-TCQA is a polyphenolic compound found in various plants and has garnered significant interest for its therapeutic potential, including anti-HIV, anti-cancer, anti-inflammatory, and antioxidant properties. These protocols are intended to guide researchers in the development of robust assays to evaluate the efficacy and mechanism of action of 1,3,5-TCQA and its derivatives.

Anti-HIV Activity: Ribonuclease H (RNase H) Inhibition

This compound has been identified as a potent inhibitor of HIV-1 Ribonuclease H (RNase H), an essential enzyme for viral replication.[1][2][3] Assaying for RNase H inhibition is a key method to screen for anti-HIV activity.

Quantitative Data Summary: RNase H Inhibition

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | HIV-1 RNase H | Cell-based (HIV-1 infected PBMCs) | 0.4 µM | [1] |

Experimental Protocol: RNase H Inhibition Assay

This protocol is adapted from established fluorescence-based RNase H inhibition assays.[4][5][6][7][8]

Objective: To determine the in vitro inhibitory activity of 1,3,5-TCQA on HIV-1 RNase H.

Principle: A fluorescently labeled RNA/DNA hybrid substrate is used. In the presence of active RNase H, the RNA strand is cleaved, separating a fluorophore from a quencher and resulting in a detectable fluorescent signal. Inhibitors of RNase H will prevent this cleavage, leading to a reduction in fluorescence.

Materials:

-

Recombinant HIV-1 RNase H

-

Fluorescently labeled RNA/DNA hybrid substrate (e.g., 3'-FAM-RNA/5'-DABCYL-DNA)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.8), 40 mM KCl, 8 mM MgCl₂, 1 mM DTT

-

This compound (test compound)

-

Known RNase H inhibitor (positive control)

-

DMSO (vehicle control)

-

EDTA (reaction stop solution)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve 1,3,5-TCQA and the positive control in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.

-

Dilute the RNase H enzyme and the RNA/DNA substrate in assay buffer to their optimal working concentrations.

-

-

Assay Setup:

-

Add 10 µL of the test compound dilutions to the wells of the 96-well plate.

-

Include wells for a positive control, a no-enzyme control (blank), and a vehicle control (DMSO).

-

Add 80 µL of the RNase H enzyme solution to all wells except the blank.

-

Add 10 µL of the RNA/DNA substrate to all wells to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Termination:

-

Stop the reaction by adding 50 µL of 0.5 M EDTA to each well.

-

-

Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FAM).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 1,3,5-TCQA compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: RNase H Inhibition Assay

Caption: Workflow for the RNase H inhibition assay.

Anti-Cancer Activity: Cytotoxicity and Anti-Angiogenesis

1,3,5-TCQA has demonstrated cytotoxic effects against ovarian cancer cells and can inhibit endothelial tube formation, a key process in angiogenesis.[9][10]

Quantitative Data Summary: Anti-Cancer and Anti-Angiogenic Effects

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| This compound | A2780 (Ovarian Cancer) | Cytotoxicity | >75% decrease in viability | 100 µM | [9] |

| This compound | A2780 (Ovarian Cancer) | Apoptosis | >37% apoptotic death | 100 µM | [9] |

| This compound | HUVECs | Tube Formation | Inhibition of tubule formation | Not specified | [9] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on standard MTT assay procedures.[11][12][13][14][15]

Objective: To assess the cytotoxic effect of 1,3,5-TCQA on cancer cells (e.g., A2780).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

A2780 ovarian cancer cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed A2780 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1,3,5-TCQA in complete culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 72 hours. Include vehicle control wells.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Protocol: Endothelial Tube Formation Assay

This protocol is based on standard in vitro angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3][16][17]

Objective: To evaluate the effect of 1,3,5-TCQA on the tube-forming ability of endothelial cells.

Principle: When cultured on a basement membrane extract (Matrigel), endothelial cells will form capillary-like structures. Anti-angiogenic compounds inhibit this process.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (growth factor-reduced)

-

This compound

-

96-well plate

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in medium containing various concentrations of 1,3,5-TCQA.

-

Seed the cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells/well.

-

-

Incubation:

-

Incubate the plate for 4-18 hours at 37°C.

-

-

Visualization and Quantification:

-

Visualize the tube formation using a light microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

-

-

Data Analysis:

-

Compare the tube formation in treated wells to the vehicle control to determine the inhibitory effect of 1,3,5-TCQA.

-

Signaling Pathway: Anti-Cancer and Anti-Angiogenic Effects of 1,3,5-TCQA

Caption: Putative signaling pathways for 1,3,5-TCQA's effects.

Anti-Inflammatory Activity

Caffeoylquinic acid derivatives are known to possess anti-inflammatory properties.[18][19][20][21][22] Assays for anti-inflammatory activity often involve measuring the inhibition of pro-inflammatory mediators in stimulated cells.

Quantitative Data Summary: Anti-Inflammatory Effects

Note: Data for the 3,4,5-isomer is presented as a proxy for the potential activity of the 1,3,5-isomer.

| Compound | Cell Line | Stimulant | Measured Mediator | Inhibition | Reference |

| 3,4,5-Tricaffeoylquinic acid | Keratinocytes | TNF-α | IL-1β, IL-8 | Significant inhibition | [18][19] |

Experimental Protocol: Cytokine Release Assay (ELISA)

This protocol outlines the measurement of IL-1β release from stimulated keratinocytes.[23][24][25][26][27]

Objective: To quantify the inhibitory effect of 1,3,5-TCQA on the production of the pro-inflammatory cytokine IL-1β.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample.

Materials:

-

Human keratinocytes

-

Keratinocyte growth medium

-

This compound

-

TNF-α (stimulant)

-

Human IL-1β ELISA kit

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture keratinocytes to 80-90% confluency.

-

Pre-treat the cells with various concentrations of 1,3,5-TCQA for 1 hour.

-

Stimulate the cells with TNF-α for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA:

-

Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

-

Measurement:

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve from the standards.

-

Calculate the concentration of IL-1β in the samples.

-

Determine the percentage of inhibition of IL-1β release by 1,3,5-TCQA.

-

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to measure NF-κB activation.[28][29][30][31][32]

Objective: To determine if 1,3,5-TCQA inhibits the NF-κB signaling pathway.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

TNF-α (stimulant)

-

Luciferase assay system

-

96-well white, clear-bottom plate

-

Luminometer

Procedure:

-

Transfection:

-

Transfect cells with the NF-κB reporter plasmid and incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with 1,3,5-TCQA for 1 hour.

-

Stimulate the cells with TNF-α for 6-24 hours.

-

-

Cell Lysis:

-

Lyse the cells according to the luciferase assay system protocol.

-

-

Luminescence Measurement:

-

Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activation by 1,3,5-TCQA.

-

Signaling Pathway: Inhibition of NF-κB by Caffeoylquinic Acids

Caption: Inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The polyphenolic structure of 1,3,5-TCQA suggests it possesses antioxidant properties. The DPPH assay is a common and straightforward method to assess free radical scavenging activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on standard DPPH assay methods.[9][18][33][34]

Objective: To measure the free radical scavenging capacity of 1,3,5-TCQA.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

-

This compound

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox (positive control)

-

Methanol or ethanol (solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare serial dilutions of 1,3,5-TCQA and the positive control in the solvent.

-

-

Reaction Mixture:

-

Add 20 µL of the sample or standard dilutions to the wells of a 96-well plate.

-

Add 200 µL of the DPPH working solution to each well.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH antioxidant assay.

References

- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. corning.com [corning.com]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]

- 5. AID 366 - human RNase H Inhibition - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]

- 7. attogene.com [attogene.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. protocols.io [protocols.io]

- 16. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 17. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 3,4,5-tricaffeoylquinic Acid inhibits the lipopolysaccharide-stimulated production of inflammatory mediators in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Human IL-1β Pre-Coated ELISA Kit [bio-gems.com]

- 24. raybiotech.com [raybiotech.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Human IL-1 beta ELISA Kit Elisa Kit KE00021 | Proteintech [ptglab.com]

- 27. stemcell.com [stemcell.com]

- 28. indigobiosciences.com [indigobiosciences.com]

- 29. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 2.6. NF-κB Reporter Assay [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. abcam.cn [abcam.cn]

Application Notes and Protocols: Synthesis and Biological Evaluation of 1,3,5-Tricaffeoylquinic Acid and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds formed from the esterification of caffeic acid and quinic acid.[1][2] Among these, 1,3,5-tricaffeoylquinic acid (1,3,5-TCQA) has garnered significant attention for its diverse and potent biological activities. Notably, it has been identified as a powerful inhibitor of the HIV-1 Ribonuclease H (RNase H) enzyme, an essential component for viral replication.[3][4] Furthermore, studies have demonstrated its potential in cancer therapy by inducing apoptosis in ovarian cancer cells and in managing inflammatory skin diseases through the suppression of key signaling pathways.[5][6]

This document provides a detailed protocol for the chemical synthesis of (-)-1,3,5-tri-O-caffeoylquinic acid, summarizes its key biological applications with quantitative data, and illustrates the underlying signaling pathways. The methodologies and data presented herein are intended to equip researchers with the necessary information to synthesize, evaluate, and develop 1,3,5-TCQA and its derivatives for therapeutic applications.

Section 1: Chemical Synthesis of (-)-1,3,5-Tri-O-Caffeoylquinic Acid

A direct, one-pot synthesis of 1,3,5-TCQA through the esterification of quinic acid with caffeic acid is challenging. This is primarily due to the chemical instability of the catechol group in caffeic acid, the low reactivity of the tertiary alcohol on quinic acid, and the difficulty in achieving site-selectivity among the multiple hydroxyl groups.[3][4] Therefore, a convergent, multi-step synthetic strategy involving a series of protection and deprotection steps is employed, starting from commercially available (-)-quinic acid.[3]

Overview of the Synthetic Strategy

The synthesis begins with the protection of (-)-quinic acid to form a key diol intermediate. This intermediate then undergoes a sequence of selective esterifications (caffeoylations) at the C1, C3, and C5 positions. The final step involves a deprotection reaction to yield the target molecule, (-)-1,3,5-tri-O-caffeoylquinic acid. This strategy is also adaptable for the synthesis of various analogs to facilitate structure-activity relationship (SAR) studies.[3]

Caption: Convergent synthetic pathway for (-)-1,3,5-Tri-O-Caffeoylquinic Acid.

Experimental Protocols

The following protocols are adapted from the synthesis reported by Brummond and DeForrest.[3]

Protocol 1: Synthesis of Monocaffeoylated Intermediate (5a)

-

Synthesize the diol intermediate (4) from (-)-quinic acid (2) in two steps with a 50% overall yield using established protocols.[3]

-

To a solution of the diol (4) in a suitable solvent, add 3,4-(methylenedioxy)cinnamic acid (3b).

-

Add N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to yield the monocaffeoylated compound (5a).

Protocol 2: Synthesis of Biscaffeoylated Intermediate (5b)

-

Dissolve the monocaffeoylated compound (5a) in 1,2-dichloroethane (DCE).

-

Add the acid chloride derivative of the protected caffeic acid (3a).

-

Reflux the reaction mixture at 80°C for approximately 48 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the residue via column chromatography to obtain the biscaffeoylated compound (5b).

Protocol 3: Deprotection to Yield this compound (1)

-

Note: The original literature proceeds to a third esterification before this final deprotection. This generalized protocol describes the final deprotection step.

-

Dissolve the fully protected tricaffeoylated precursor in dichloromethane (CH₂Cl₂).

-

Cool the reaction flask to -78°C using a dry ice/acetone bath.

-

Add Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂) dropwise via syringe. The solution will turn from colorless to orange.

-

Stir the reaction for 2 hours at -78°C.

-

Quench the reaction by transferring the mixture to a separatory funnel containing ethyl acetate (EtOAc) and saturated aqueous sodium hydrogen phosphate (Na₂HPO₄).

-

Separate the layers and extract the aqueous layer multiple times with EtOAc.

-

Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution to yield the final product, (-)-1,3,5-tri-O-caffeoylquinic acid (1).

Summary of Synthetic Yields

| Synthetic Step | Product | Reported Yield |

| Initial two steps from (-)-quinic acid | Diol Intermediate (4) | 50% |

| Monocaffeoylation of Diol (4) | Monocaffeoylated Compound (5a) | 87% |

| Biscaffeoylation of Compound (5a) | Biscaffeoylated Compound (5b) | 66% |

Section 2: Biological Applications and Mechanisms of Action

1,3,5-TCQA exhibits a range of biological activities, making it a compound of high interest for drug development.

Anti-HIV Activity: RNase H Inhibition

1,3,5-TCQA is a potent inhibitor of HIV-1 reverse transcriptase (RT), specifically targeting its ribonuclease H (RNase H) domain.[3][4] The RNase H activity is crucial for the degradation of the viral RNA template during reverse transcription, a necessary step for viral replication. By inhibiting this enzyme, 1,3,5-TCQA effectively halts the viral life cycle.[3][4]

Caption: Mechanism of HIV replication inhibition by 1,3,5-TCQA via RNase H.

| Biological Activity | Target | IC₅₀ Value | Reference(s) |

| Anti-HIV (Cellular Assay) | RNase H (in HIV-1) | 0.4 µM | [3],[4] |

Anti-Cancer Activity: Ovarian Cancer

In A2780 human ovarian cancer cells, 1,3,5-TCQA has been shown to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[5] Its mechanism involves the modulation of several key signaling proteins. It upregulates pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2. Simultaneously, it suppresses the VEGFR2-mediated PI3K/Akt/mTOR pathway, which is crucial for endothelial cell proliferation and tube formation.[5]

Caption: Dual mechanism of 1,3,5-TCQA in ovarian cancer cells.

| Cell Line | Concentration | Effect | Reference |

| A2780 (Human Ovarian) | 100 µM | Cell viability reduced to < 25% | [5] |

| A2780 (Human Ovarian) | 100 µM | Induces apoptosis in > 37% of cells | [5] |

| HUVECs | Not specified | Inhibits endothelial tubule formation | [5] |

Anti-Inflammatory Activity

A stereoisomer, 3,4,5-tricaffeoylquinic acid, has demonstrated significant anti-inflammatory effects in human keratinocytes.[6] When stimulated by tumor necrosis factor-alpha (TNF-α), keratinocytes produce inflammatory mediators that contribute to skin diseases. 3,4,5-TCQA was found to inhibit the production of these mediators by suppressing the activation of the Akt and NF-κB signaling pathways, which are key regulators of the inflammatory response.[6][7]

Caption: Inhibition of TNF-α induced inflammation by 3,4,5-TCQA.

Section 3: Synthesis of Derivatives and SAR

The convergent synthetic strategy detailed in Section 1 is highly amenable to the creation of a variety of biologically interesting analogs.[3] By substituting the protected caffeic acid moiety with other substituted cinnamic acids, researchers can systematically probe the structure-activity relationship (SAR) for different biological targets.

For example, the methyl ester of 1,3,5-TCQA was synthesized and showed RNase H inhibition comparable to the parent compound, indicating that the free carboxylic acid may not be essential for this specific activity.[3] Furthermore, related studies on neuroprotection suggest that an increased number of caffeoyl groups on the quinic acid core may enhance biological efficacy, providing a rationale for focusing on di- and tri-caffeoylated derivatives in future drug development efforts.[8]

References

- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohsu.edu [ohsu.edu]

- 3. Synthesis of the Naturally Occurring (–)-1,3,5-Tri-O-Caffeoylquinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PubMed [pubmed.ncbi.nlm.nih.gov]